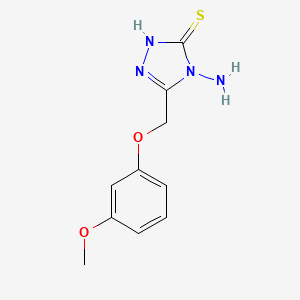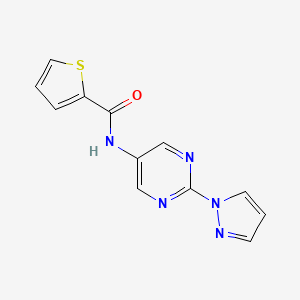
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide” is an organic compound that belongs to the class of benzimidazoles . It is a white solid with a melting point range of 147–150 °C .
Synthesis Analysis
The synthesis of this compound involves a Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3 . This yields the desired compounds in varying yields (13–28%) .Molecular Structure Analysis
The molecular structure of this compound is characterized by eight conserved α-helices (αD- αI, αEF1, αEF2) and four short β-strands (β6–β9) .Chemical Reactions Analysis
This compound exhibits potent CDK2 inhibitory activity . It also shows a dose-dependent increase in MDA concentration .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point range of 147–150 °C . Its density is predicted to be 1.40±0.1 g/cm3 . The compound is soluble in DMSO but insoluble in water .科学的研究の応用
Synthesis of Heterocycles
- Research has focused on synthesizing various heterocycles, such as tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ones, which are of interest due to their diverse biological activities. These compounds are synthesized through processes like rearrangement and reactions with different amides (Vasylyev et al., 1999).
Development of Bioactive Molecules
- The thiophene moiety present in such compounds is integral in a large number of bioactive molecules. This research explores synthesizing novel derivatives with potential antioxidant and anti-inflammatory properties (Shehab et al., 2018).
Catalytic Applications
- Studies have been conducted on using Brønsted-acidic ionic liquids as catalysts for the efficient synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. This research contributes to developing more eco-friendly and economical methods in organic synthesis (Tavakoli-Hoseini et al., 2011).
Antimicrobial and Antitumor Activities
- Compounds synthesized from N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide have been evaluated for their potential antimicrobial and antitumor activities. This includes the development of derivatives that show significant effects against various bacterial and fungal strains, as well as tumor cell lines (Rahmouni et al., 2016).
Green Chemistry Approaches
- Research has been directed towards adopting green chemistry methodologies for synthesizing thiophenyl pyrazoles and isoxazoles. This approach aims to reduce the environmental impact of chemical syntheses while exploring the antimicrobial potential of the compounds (Sowmya et al., 2018).
作用機序
Target of Action
The primary target of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by reducing the phosphorylation of retinoblastoma at Thr821 . The compound’s interaction with CDK2 leads to changes in the cell cycle, arresting cells at the S and G2/M phases .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell death . This compound has displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Safety and Hazards
特性
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSYDQDYBIPBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2841316.png)
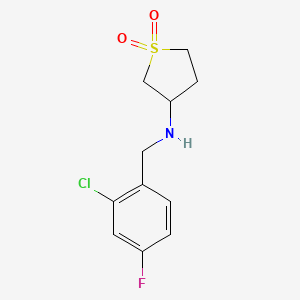
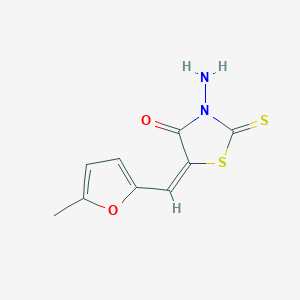
![1-Methyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2841322.png)

![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)
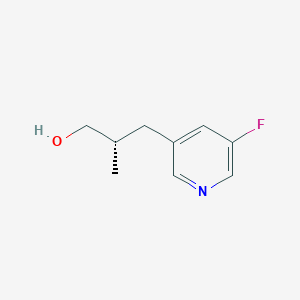
![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)
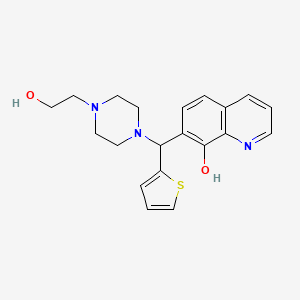

![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2841334.png)
